molecular formula C20H22O5 B12714828 Odoratisol D CAS No. 891182-96-0

Odoratisol D

Cat. No.: B12714828
CAS No.: 891182-96-0
M. Wt: 342.4 g/mol
InChI Key: JPDORDSJPIKURD-MWRFHTASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odoratisol D is a neolignan compound isolated from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima Nees . Neolignans are a class of natural products derived from the oxidative coupling of phenylpropanoid units. This compound is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odoratisol D typically involves the extraction of the compound from natural sources. The air-dried bark of Machilus odoratissima is powdered and extracted using methanol at room temperature. The methanol extract is then partitioned between water and solvents of increasing polarities to afford different soluble fractions . Column chromatographic separation of these fractions leads to the isolation of this compound.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions

Odoratisol D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions can yield alcohol derivatives.

Scientific Research Applications

Odoratisol D has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and transformation of neolignans.

    Biology: this compound is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: The compound is explored for its potential therapeutic effects in treating various diseases.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Odoratisol D involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and transcription factors, which play a role in inflammatory and oxidative stress responses . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Odoratisol D is part of a group of neolignans isolated from Machilus odoratissima, including Odoratisol A, Odoratisol B, and Odoratisol C . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its distinct chemical structure and potential therapeutic applications.

List of Similar Compounds

  • Odoratisol A
  • Odoratisol B
  • Odoratisol C
  • Machilin-I

Properties

CAS No.

891182-96-0

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20+/m1/s1

InChI Key

JPDORDSJPIKURD-MWRFHTASSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.